2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antiproliferative activity against human hct-116 and mcf-7 cell lines , suggesting that the compound may target cellular processes involved in cell proliferation.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes that result in antiproliferative effects .
Result of Action
The result of the action of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide is antiproliferative activity against certain human cell lines . This suggests that the compound may have potential applications in the treatment of conditions characterized by abnormal cell proliferation, such as cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 3-methylquinoxalin-2-thione with N-phenylacetamide. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione . The parent thione is produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or other reduced forms of the compound.
Scientific Research Applications
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antibacterial properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates: These compounds share a similar quinoxaline core structure and exhibit similar biological activities.
N-alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides: These compounds also contain the quinoxaline ring and have been studied for their anticancer properties.
Uniqueness
2-[(3-methylquinoxalin-2-yl)sulfanyl]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both the quinoxaline ring and the phenylacetamide moiety. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-(3-methylquinoxalin-2-yl)sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-17(20-15-10-6-5-9-14(15)18-12)22-11-16(21)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNSOGNAJWSEGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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